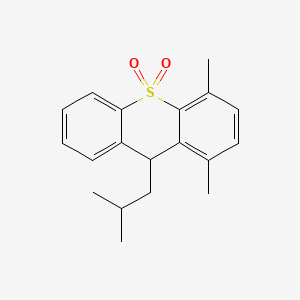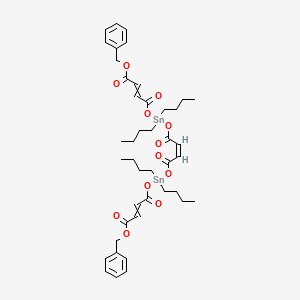
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product. For instance, the use of dibutyltin oxide and benzyl alcohol in the presence of a suitable catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced analytical techniques ensures consistent quality and high yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Aplicaciones Científicas De Investigación
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various ligands, influencing biological pathways and chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different functional groups and applications.
Tetraphenyltin: A related compound with phenyl groups instead of butyl groups.
Uniqueness
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is unique due to its complex structure, which includes multiple tin atoms and oxygen bridges. This structure imparts unique chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
Propiedades
Número CAS |
68460-06-0 |
|---|---|
Fórmula molecular |
C42H56O12Sn2 |
Peso molecular |
990.3 g/mol |
Nombre IUPAC |
1-O-benzyl 4-O-[dibutyl-[(Z)-4-[dibutyl-(4-oxo-4-phenylmethoxybut-2-enoyl)oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] but-2-enedioate |
InChI |
InChI=1S/2C11H10O4.C4H4O4.4C4H9.2Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*1-7H,8H2,(H,12,13);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b;;2-1-;;;;;; |
Clave InChI |
ZOCXRPUOFGZFCC-DGCDYZRXSA-J |
SMILES isomérico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


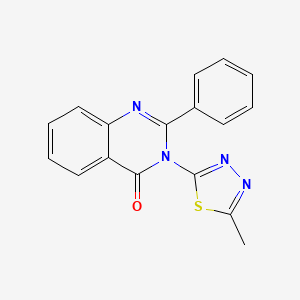
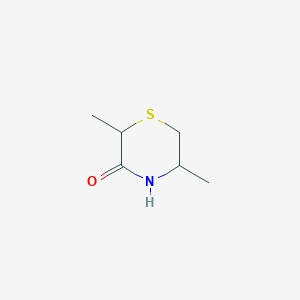
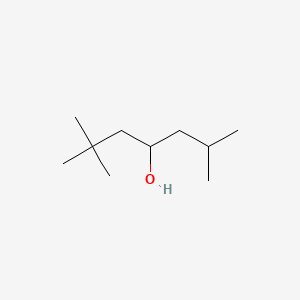
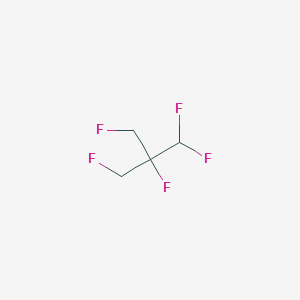

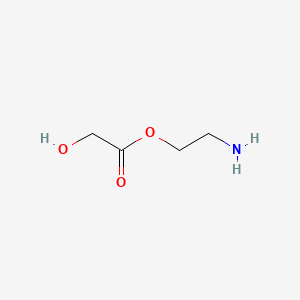
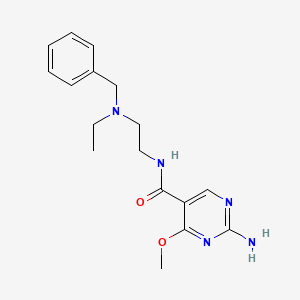

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

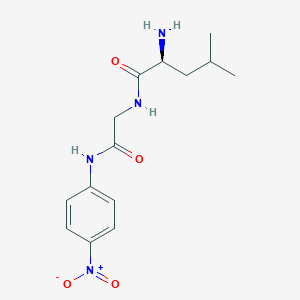
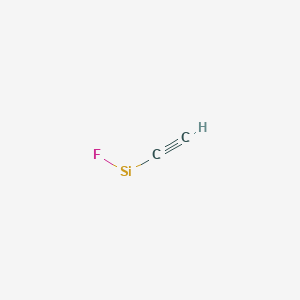
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
